4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered aromatic ring with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 4,5-dimethyl-1,2-dihydroxybenzene using strong oxidizing agents such as nitric acid or potassium permanganate. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired quinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized quinone derivatives.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinones with various functional groups.
Scientific Research Applications
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its ability to accept electrons and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the modulation of biochemical pathways and the exertion of biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of methyl groups at the 4 and 5 positions enhances its stability and alters its redox potential compared to other quinones. This makes it particularly valuable in applications requiring precise control of electron transfer processes.
Properties
CAS No. |
654638-55-8 |
---|---|
Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
4,5-dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h1-2H3 |
InChI Key |
LVUHGUOLNPWELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.